molecular formula C14H10ClN3O6S B5506295 4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide

4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide

Cat. No. B5506295
M. Wt: 383.8 g/mol
InChI Key: IVSVWRYYZMJUCB-FRKPEAEDSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonohydrazide derivatives, including those similar to our compound of interest, typically involves condensation reactions between appropriate derivatives of nitrobenzaldehyde and benzenesulfonylhydrazine. These reactions are often carried out in solvents like ethanol and methanol, and the products are characterized using techniques like FTIR, UV-Vis, 1H-NMR, and 13C-NMR spectroscopy. X-ray diffraction techniques can further confirm the molecular structure (Hussain et al., 2017).

Scientific Research Applications

Ionic Sensor Development

A study by Hussain et al. (2017) focused on the synthesis of (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) compounds, which were used for the development of a selective yttrium ion (Y3+) sensor. This sensor showed promising electrochemical performance, including sensitivity and selectivity towards Y3+, and was applied to detect Y3+ in various environmental samples (Hussain et al., 2017).

Crystal Structure Analysis

Research by Salian et al. (2018) investigated the crystal structures of (E)-4-chloro-N′-(4-chlorobenzylidene)benzenesulfonohydrazide and (E)-4-chloro-N′-(4-nitrobenzylidene)benzenesulfonohydrazide. The study highlighted the impact of substituents on the structural parameters and provided insights into the supramolecular features of these compounds through Hirshfeld surface analysis (Salian et al., 2018).

Antimicrobial Activity

Tavman and Birteksoz (2009) synthesized and characterized 4-(5-H/methyl/chloro/nitro-lH-benzimidazol-2-yl)-benzene-1,3-diol ligands and their metal complexes. The antimicrobial activities of these compounds were evaluated against various bacterial species, showcasing their potential as antimicrobial agents (Tavman & Birteksoz, 2009).

Environmental and Health Applications

A study by Rahman et al. (2020) described the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) and its application in detecting carcinogenic lead (Pb2+) using an electrochemical approach. The sensitivity and selectivity of the BDMMBSH-based sensor towards Pb2+ were highlighted, demonstrating its utility in environmental monitoring (Rahman et al., 2020).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications, particularly in the field of medicine .

properties

IUPAC Name

4-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O6S/c15-10-1-3-11(4-2-10)25(21,22)17-16-7-9-5-13-14(24-8-23-13)6-12(9)18(19)20/h1-7,17H,8H2/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSVWRYYZMJUCB-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]benzenesulfonohydrazide

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